molecular formula C9H14N2O2 B3022757 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-17-5

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3022757
CAS No.: 707-17-5
M. Wt: 182.22 g/mol
InChI Key: YDHFGMUUNFASMP-UHFFFAOYSA-N
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Description

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.224 g/mol . This compound is part of a class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

The synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Scientific Research Applications

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar spiro compounds, such as:

  • 7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione
  • 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

These compounds share a similar spiro structure but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHFGMUUNFASMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220965
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-17-5
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-dione, 8-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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